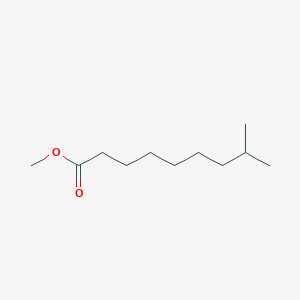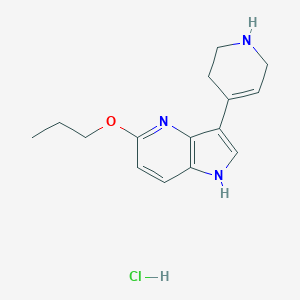
Methyl 8-methylnonanoate
Descripción general
Descripción
Methyl 8-methylnonanoate is a chemical compound with the formula C11H22O2 . It is also known by other names such as 8-Methylnonanoic acid, methyl ester; Nonanoic acid, 8-methyl, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 8-methylnonanoate consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is UXZNAWMXEJTQCC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 8-methylnonanoate has a molecular weight of 186.291 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 214.2±8.0 °C at 760 mmHg, and a flash point of 82.9±8.3 °C . It has 2 H bond acceptors, 0 H bond donors, 8 freely rotating bonds, and a polar surface area of 26 Å2 .Aplicaciones Científicas De Investigación
Medicine: Therapeutic Agent Research
Methyl 8-methylnonanoate is being explored for its potential therapeutic effects. For instance, it’s a degradation by-product of dihydrocapsaicin, which is known for its health-promoting effects on energy metabolism . Research on cellular responses to this compound in adipocytes suggests that it may modulate energy metabolism, which could have implications for weight management and metabolic diseases .
Agriculture: Pesticide Development
In agriculture, Methyl 8-methylnonanoate could be used to develop more effective pesticides. The compound’s structure allows for the potential creation of nanopesticides, which can improve plant health, expand the insecticidal spectrum, reduce pesticide use, prolong efficacy periods, and minimize environmental pollution .
Cosmetic Industry: Fragrance and Skincare
The cosmetic industry could utilize Methyl 8-methylnonanoate as a fragrance component due to its ester group, which is often associated with pleasant scents. Additionally, its potential antioxidant properties could be beneficial in skincare products, helping to protect the skin from oxidative stress .
Environmental Science: Pollution Impact Analysis
Methyl 8-methylnonanoate may play a role in environmental science by serving as a model compound to study the effects of methyl esters on environmental pollution and health damage. Its structure can help in understanding how similar compounds interact with the environment and affect human health .
Food Technology: Flavoring Agent
In food technology, Methyl 8-methylnonanoate’s structure suggests it could be used as a flavoring agent. Its methyl ester group is similar to those found in flavor compounds, and it could contribute to the aroma profile of various food products .
Materials Science: Polymer Synthesis
Lastly, in materials science, Methyl 8-methylnonanoate could be used in the synthesis of polymers. Its chemical structure allows it to act as a monomer that can be polymerized to create new materials with specific properties for industrial applications .
Safety and Hazards
When handling Methyl 8-methylnonanoate, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of contact with eyes, rinse with pure water for at least 15 minutes and consult a doctor .
Mecanismo De Acción
Target of Action
Methyl 8-methylnonanoate is a fatty acid methyl ester Similar compounds have been known to interact with proteins such asIg gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin .
Mode of Action
As a fatty acid methyl ester, it is likely to interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
A related compound, 8-methyl nonanoic acid, has been shown to modulate energy metabolism in adipocytes . It decreased lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .
Pharmacokinetics
Similar fatty acid methyl esters are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
A related compound, 8-methyl nonanoic acid, has been shown to decrease lipid amounts in adipocytes during nutrient starvation, and increase glucose uptake when stimulated with insulin .
Action Environment
The action, efficacy, and stability of Methyl 8-methylnonanoate can be influenced by various environmental factors. For instance, the presence of other substances, pH, temperature, and the specific characteristics of the biological system where the compound is present can all affect its action .
Propiedades
IUPAC Name |
methyl 8-methylnonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZNAWMXEJTQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609119 | |
| Record name | Methyl 8-methylnonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methylnonanoate | |
CAS RN |
5129-54-4 | |
| Record name | Methyl 8-methylnonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the natural deuterium distribution in Methyl 8-methylnonanoate significant?
A1: The natural distribution of deuterium (2H) in Methyl 8-methylnonanoate is nonstatistical and reveals crucial information about its biosynthesis. [] Quantitative 2H NMR spectroscopy studies show a distinct pattern of deuterium enrichment and depletion at specific positions within the molecule. For instance, the isobutyl portion is more depleted in deuterium compared to the methylenic portion. [] This non-uniform distribution suggests that the hydrogen atoms incorporated during its biosynthesis originate from different sources, providing insights into the metabolic pathways involved.
Q2: How does the study on Amruthadi Kashaya relate to Methyl 8-methylnonanoate?
A2: The study on Amruthadi Kashaya, an Ayurvedic formulation, identified Methyl 8-methylnonanoate as one of the bioactive molecules present in the formulation. [] While this research doesn't delve specifically into the individual properties of Methyl 8-methylnonanoate, its presence alongside other compounds like α-Terpineol suggests potential synergistic effects contributing to the formulation's therapeutic benefits. This finding highlights the importance of studying the individual components of complex mixtures to understand their potential contributions to overall efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)



